pan-KRAS-IN-8 -

pan-KRAS-IN-8

Catalog Number: EVT-12498521
CAS Number:
Molecular Formula: C48H61N7O7S
Molecular Weight: 880.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pan-KRAS-IN-8 is a small molecule inhibitor designed to target the KRAS family of proteins, which are frequently mutated in various cancers, including lung, colorectal, and pancreatic cancers. KRAS proteins function as molecular switches in signaling pathways that regulate cell proliferation and survival. Mutations in KRAS lead to their constitutive activation, driving oncogenic signaling and tumor growth. Pan-KRAS-IN-8 aims to inhibit all variants of mutated KRAS, providing a broader therapeutic approach compared to selective inhibitors that target specific mutations.

Source and Classification

Pan-KRAS-IN-8 belongs to a class of compounds known as pan-KRAS inhibitors. These inhibitors are designed to bind non-covalently to the inactive form of KRAS, effectively disabling its oncogenic signaling without the need for covalent modification. The development of pan-KRAS inhibitors is crucial given the prevalence of KRAS mutations across different cancer types and the limitations of existing targeted therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of pan-KRAS-IN-8 involves structure-based design optimizations derived from previously identified KRAS inhibitors. Initial compounds were modified by removing covalent warheads found in selective inhibitors like BI-0474. This approach allowed researchers to assess the effects on various KRAS mutants (e.g., G12C, G12D, G12V) using isogenic cell lines. The synthesis process included:

  1. Structure Optimization: Iterative modifications were made to enhance binding affinity and selectivity for the inactive state of KRAS.
  2. Binding Affinity Testing: Isothermal titration calorimetry was employed to measure the dissociation constants for the compound interacting with different KRAS variants.
  3. Crystallography: High-resolution cocrystal structures were established to visualize the binding interactions within the KRAS protein.
Molecular Structure Analysis

Structure and Data

The molecular structure of pan-KRAS-IN-8 reveals a conserved binding pocket that accommodates various KRAS mutations. Key features include:

  • Binding Pocket Composition: The binding site is defined by critical regions such as the α2 and α3 helices, β1 sheet, and Switch II motif.
  • Binding Affinity: The compound exhibits high affinity for the GDP-bound state of KRAS variants with dissociation constants ranging from 10–40 nM, indicating strong interactions with the inactive form of the protein.
Chemical Reactions Analysis

Reactions and Technical Details

Pan-KRAS-IN-8 primarily functions through competitive inhibition of nucleotide exchange on KRAS proteins. The mechanism involves:

  1. Inhibition of GTP Binding: By occupying the nucleotide-binding site in inactive KRAS, pan-KRAS-IN-8 prevents GTP from binding, thereby inhibiting downstream signaling pathways.
  2. Selectivity for Inactive State: The compound preferentially binds to the inactive conformation of KRAS, which is crucial for its effectiveness against various mutant forms.
Mechanism of Action

Process and Data

The mechanism through which pan-KRAS-IN-8 exerts its effects involves:

  1. Binding Dynamics: The inhibitor binds reversibly to the inactive state of KRAS, stabilizing it and preventing transition to the active state.
  2. Downstream Signaling Suppression: By inhibiting nucleotide exchange, pan-KRAS-IN-8 effectively blocks downstream signaling pathways associated with cell proliferation and survival.

In cellular assays, pan-KRAS-IN-8 demonstrated significant antiproliferative effects on cancer cell lines harboring different KRAS mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of pan-KRAS-IN-8 include:

  • Molecular Weight: Specific molecular weight data is typically provided during synthesis characterization.
  • Solubility: Solubility profiles are essential for determining formulation strategies for clinical use.

Chemical properties include:

  • Stability: Stability studies would assess degradation under physiological conditions.
  • Reactivity: Non-covalent binding suggests lower reactivity compared to covalent inhibitors.

Relevant data from studies indicate favorable pharmacokinetic properties that enhance its potential as a therapeutic agent.

Applications

Scientific Uses

Pan-KRAS-IN-8 has significant applications in cancer research and therapy:

  1. Cancer Treatment: As a pan-KRAS inhibitor, it holds promise for treating tumors with diverse KRAS mutations that are resistant to conventional therapies.
  2. Research Tool: It serves as a valuable tool for studying KRAS biology and signaling pathways in various cancer models.
  3. Combination Therapies: Its use in combination with other therapeutic agents may enhance treatment efficacy against resistant cancer types.

Properties

Product Name

pan-KRAS-IN-8

IUPAC Name

(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3R)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide

Molecular Formula

C48H61N7O7S

Molecular Weight

880.1 g/mol

InChI

InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33+,37-,38-,42?/m0/s1

InChI Key

OXNMDFCABBFAJZ-GELNLEHPSA-N

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.